4-Chloro-2-methoxy-6-methylpyrimidine

Descripción general

Descripción

4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .

Molecular Structure Analysis

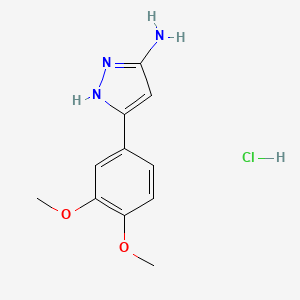

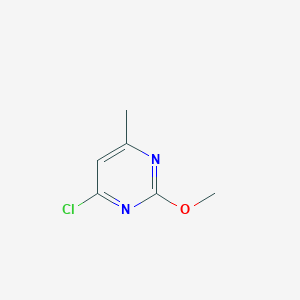

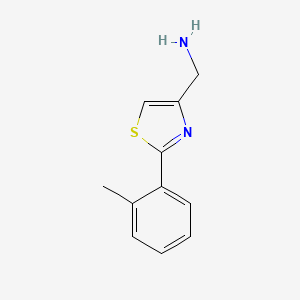

The molecular formula of 4-Chloro-2-methoxy-6-methylpyrimidine is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

-

Organic Synthesis : “4-Chloro-2-methoxy-6-methylpyrimidine” is an important raw material and intermediate used in organic synthesis . The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the particular synthesis pathway and the desired end product. The outcomes of these syntheses are typically new organic compounds that can have a wide range of uses.

-

Pharmaceuticals : This compound is also used in the pharmaceutical industry . It could be used in the synthesis of new drugs or as an intermediate in the production process of existing drugs. The methods of application would depend on the specific drug being synthesized and the role this compound plays in that synthesis. The outcomes could be new or improved pharmaceuticals for treating various diseases and conditions.

-

Agrochemicals : “4-Chloro-2-methoxy-6-methylpyrimidine” is used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers. The methods of application would depend on the specific agrochemical being produced. The outcomes could be more effective or environmentally friendly agrochemicals.

-

Dyestuffs : This compound is used in the production of dyestuffs . These could be dyes for textiles, food, or other applications. The methods of application would depend on the specific dye being produced. The outcomes could be new colors or improved dye properties.

-

Nitrification Inhibitor : A related compound, 2-Amino-4-chloro-6-methylpyrimidine, is used as a nitrification inhibitor . Nitrification inhibitors are chemicals that slow the conversion of ammonium into nitrate, thus improving the efficiency of nitrogen fertilizers. The specific methods of application would depend on the specific formulation of the fertilizer and the crop being grown. The outcomes could be improved crop yields and reduced environmental impact.

-

Medicinal Chemistry : Pyrimidine derivatives, including those with a 4-chloro-6-methylpyrimidine core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Material Science : Pyrimidine derivatives, including “4-Chloro-2-methoxy-6-methylpyrimidine”, can be used in the field of material science . They can be used in the synthesis of new materials or as an intermediate in the production process of existing materials. The methods of application would depend on the specific material being synthesized and the role this compound plays in that synthesis. The outcomes could be new or improved materials with various properties.

-

Microwave-assisted Synthesis : “4-Chloro-2-methoxy-6-methylpyrimidine” can potentially be used in microwave-assisted synthesis . This is a technique used in organic chemistry to heat reactions using microwave radiation, which can increase the rate of reactions and yield. The compound could be used as a starting material or intermediate in these reactions .

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-2-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSIHCSUIEICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540468 | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-6-methylpyrimidine | |

CAS RN |

97041-37-7 | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)